4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile

Catalog No.
S11490529
CAS No.
663928-85-6
M.F
C15H10N2O2
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile

CAS Number

663928-85-6

Product Name

4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile

IUPAC Name

4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C15H10N2O2/c16-9-11-5-7-12(8-6-11)10-17-13-3-1-2-4-14(13)19-15(17)18/h1-8H,10H2

InChI Key

JPERFYIZBYRGEY-UHFFFAOYSA-N

solubility

6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC=C(C=C3)C#N

4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile is an organic compound characterized by its unique structure, which consists of a benzonitrile moiety linked to a benzoxazole derivative. The molecular formula for this compound is C15H11N2OC_{15}H_{11}N_{2}O, and it has a molecular weight of approximately 239.26 g/mol. The compound features a benzene ring with a nitrile group and a benzoxazole ring that includes a carbonyl group, contributing to its potential reactivity and biological activity.

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carbonyl group in the benzoxazole can be reduced to form alcohols or other derivatives.
  • Condensation Reactions: The compound may also engage in condensation reactions with amines or alcohols, leading to the formation of more complex molecules.

These reactions can be facilitated under specific conditions, such as the presence of catalysts or heat.

The synthesis of 4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile typically involves several steps:

  • Formation of Benzoxazole Ring: This can be achieved by heating an appropriate amino phenol with a carbonyl compound in the presence of an acid catalyst.
  • Methylation: The resulting benzoxazole can be methylated using formaldehyde or other methylating agents to introduce the methyl group at the desired position.
  • Nitrilation: Finally, the nitrile group is introduced via nucleophilic substitution or direct nitration methods.

Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Material Science: Its unique structure may contribute to novel materials with specific electronic or optical properties.

Interaction studies involving 4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile focus on its binding affinity with biological targets such as enzymes and receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate biological activity against target cells or organisms.

Understanding these interactions is essential for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile. Here are some notable examples:

Compound NameStructureUnique Features
2-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamideStructureContains a trifluoromethoxy group which enhances solubility and bioactivity.
5-(4-Chlorophenyl)-2-(2-hydroxyphenyl)benzoxazoleStructureExhibits significant anti-inflammatory properties.
6-MethylbenzothiazoleStructureKnown for its antimicrobial activity but lacks the nitrile functionality.

Uniqueness

The uniqueness of 4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile lies in its specific combination of a nitrile group and a benzoxazole moiety, which may confer distinct chemical reactivity and biological properties compared to other similar compounds. This structural combination may enhance its potential as a therapeutic agent while providing avenues for further chemical modifications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

250.074227566 g/mol

Monoisotopic Mass

250.074227566 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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